1-Amino-4-(tert-butoxy)butan-2-ol
Description
1-Amino-4-(tert-butoxy)butan-2-ol is a four-carbon chain derivative featuring:
- An amino group (-NH₂) at position 1.
- A hydroxyl group (-OH) at position 2.
- A bulky tert-butoxy group (-O-tert-butyl) at position 4.
This unique structure imparts distinct physicochemical properties:
- Basicity: The amino group contributes to basicity, enhancing solubility in acidic media.
- Lipophilicity: The tert-butoxy group increases hydrophobicity (log P) compared to unsubstituted alcohols.
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-amino-4-[(2-methylpropan-2-yl)oxy]butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)11-5-4-7(10)6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
WFQCGEUHXOMKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC(CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-4-(tert-butoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-2-ol with tert-butylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction. The product is then purified through distillation or recrystallization .
In industrial settings, the production of 1-Amino-4-(tert-butoxy)butan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
1-Amino-4-(tert-butoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-tert-butoxybutanal, while reduction can produce 1-tert-butoxybutan-2-amine .
Scientific Research Applications
1-Amino-4-(tert-butoxy)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of 1-Amino-4-(tert-butoxy)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tert-butoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Amino-4-(tert-butoxy)butan-2-ol with structurally related compounds from the evidence:
Key Observations:
Functional Group Diversity: Bitertanol replaces the amino group with a 1,2,4-triazole ring, enhancing hydrogen-bonding capacity and antifungal activity . (±)-S1 features a silyl ether (tert-butyldimethylsilyl) instead of tert-butoxy, offering labile protection for hydroxyl groups under fluoride-mediated conditions .
Lipophilicity and Steric Effects: The tert-butoxy group in the target compound provides intermediate steric bulk compared to Bitertanol’s biphenyloxy group (more aromatic, higher log P) and (±)-S1’s silyl ether (hydrolytically unstable).
Synthetic Accessibility :
- Compounds like (±)-S1 are synthesized via column chromatography with yields up to 83%, suggesting similar methods (e.g., silica gel purification) could apply to the target compound .
Physicochemical and Reactivity Comparisons
A. Boiling Points and Solubility (Inferred from ):
- Alcohols vs. Ethers : Tert-butoxy substitution reduces boiling points compared to hydroxylated analogs (e.g., butan-1-ol vs. tert-butoxy derivatives) due to weaker hydrogen bonding .
- Amino Group Impact: The amino group in the target compound may enhance water solubility in acidic conditions (protonation), contrasting with Bitertanol’s lower solubility due to its biphenyl group .
Reactivity Trends:
- Steric Hindrance : The tert-butoxy group in the target compound may slow esterification or oxidation reactions compared to less hindered analogs (e.g., propan-1-ol derivatives) .
- Protection Strategies : Unlike (±)-S1’s silyl ether , the tert-butoxy group is stable under basic conditions but cleavable via acidic hydrolysis, offering orthogonal protection in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
